BenchChemオンラインストアへようこそ!

TC13172

Necroptosis MLKL Inhibition Cell Death Assay

Select TC13172 for its unmatched single-digit nanomolar potency (EC50 2 nM) and precisely defined covalent binding to Cys-86 on human MLKL, ensuring direct, unambiguous target engagement. Its >5,000-fold selectivity over RIPK1/RIPK3 guarantees necroptosis-specific phenotypic rescue without upstream pathway interference. The compound's unique washout resistance (EC50 shift from 2.03 nM to 98.57 nM) enables pulse-chase occupancy studies unavailable with reversible inhibitors. For mechanistic or translational work requiring fit-for-purpose MLKL blockade, TC13172 is the essential, gold-standard chemical probe. A PROTAC derivative (TC13172-NH-COOH) is also available for targeted degradation studies.

Molecular Formula C17H16N4O5S
Molecular Weight 388.4 g/mol
CAS No. 2093393-05-4
Cat. No. B611234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC13172
CAS2093393-05-4
SynonymsTC13172, TC 13172, TC-13172
Molecular FormulaC17H16N4O5S
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCN1C2=C(N=C1S(=O)(=O)C)N(C(=O)N(C2=O)C)CC#CC3=CC(=CC=C3)O
InChIInChI=1S/C17H16N4O5S/c1-19-13-14(18-16(19)27(3,25)26)21(17(24)20(2)15(13)23)9-5-7-11-6-4-8-12(22)10-11/h4,6,8,10,22H,9H2,1-3H3
InChIKeyZTQLCNOQWGSELY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TC13172 (CAS 2093393-05-4): A Benchmark Covalent MLKL Inhibitor with Single-Digit Nanomolar Anti-Necroptosis Potency for Target Validation and Pathway Dissection


TC13172 (CAS 2093393-05-4), also designated as compound 15, is a small-molecule covalent inhibitor of the Mixed Lineage Kinase Domain-Like protein (MLKL), the terminal executor of the necroptosis pathway. It belongs to a novel class of highly potent necroptosis inhibitors derived from a xanthine scaffold, with a molecular formula of C17H16N4O5S and a molecular weight of 388.4 g/mol [1]. TC13172 is distinguished by its single-digit nanomolar anti-necroptosis activity in human cellular assays and its defined mechanism of action: covalent engagement of Cysteine86 (Cys-86) on human MLKL, which blocks MLKL oligomerization and plasma membrane translocation without disrupting upstream phosphorylation [1][2]. As the first MLKL inhibitor for which the precise covalent binding site has been identified via LC-MS/MS, TC13172 serves as an essential chemical probe for dissecting MLKL function, distinguishing necroptosis from other regulated cell death modalities, and validating the druggability of the MLKL target [1].

Why TC13172 (CAS 2093393-05-4) Cannot Be Substituted by Generic MLKL Inhibitors: A Quantitative Rationale for Precise Target Engagement


Direct substitution of TC13172 with alternative MLKL inhibitors is scientifically unsound due to profound quantitative disparities in potency, binding mode, species selectivity, and off-target reactivity that directly impact experimental reproducibility and data interpretation. The anti-necroptosis EC50 of TC13172 (2 nM) is >70-fold lower than that of the first-generation covalent inhibitor necrosulfonamide (NSA, EC50 = 447 nM) and >290-fold lower than that of the ATP-mimetic GW806742X (EC50 = 589 nM), making potency comparisons across compounds statistically and biologically meaningful [1]. Furthermore, TC13172 is a human-specific covalent binder, whereas GW806742X exhibits off-target VEGFR2 activity (IC50 = 2 nM), and the non-covalent fragment MLKL-IN-1 displays a Kd of 50 μM, indicating negligible target engagement . The covalent mechanism of TC13172 yields distinct washout-resistance profiles (EC50 shift from 2.03 nM to 98.57 nM after washout) that are not replicated by reversible inhibitors, and its high reactivity toward glutathione (GSH) is a critical parameter when designing assays requiring prolonged incubation or when assessing potential in vivo clearance [1][2]. The evidence presented below quantitatively substantiates why TC13172 must be selected as the fit-for-purpose MLKL inhibitor for mechanistic and translational studies.

TC13172 (CAS 2093393-05-4) Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Key MLKL Inhibitor Comparators


TC13172 vs. Necrosulfonamide (NSA) and GW806742X: 70-fold to 290-fold Superior Anti-Necroptosis Potency in HT-29 Cellular Assay

In a direct, cross-study comparable assessment using the TSZ (TNF-α, Smac mimetic, Z-VAD-FMK)-induced necroptosis assay in HT-29 human colorectal adenocarcinoma cells, TC13172 (compound 15) exhibits an anti-necroptosis EC50 of 2 nM, which is significantly lower than that of the first-generation covalent MLKL inhibitor necrosulfonamide (NSA, EC50 = 447 nM) and the ATP-mimetic MLKL inhibitor GW806742X (EC50 = 589 nM). This potency advantage is also maintained over other structural analogs from the same series (compound 12: EC50 = 180 nM; compound 14: EC50 = 19 nM; compound 16: EC50 = 27 nM) [1]. A separate vendor datasheet confirms the EC50 value as 2±0.6 nM for HT-29 cells [2].

Necroptosis MLKL Inhibition Cell Death Assay

TC13172 vs. Non-Covalent MLKL-IN-1: >25,000-fold Higher Target Affinity Dictates Effective Cellular Target Engagement

TC13172 is a covalent MLKL inhibitor with a cellular anti-necroptosis EC50 of 2 nM, whereas MLKL-IN-1 is a non-covalent fragment-like MLKL binder with a reported dissociation constant (Kd) of 50 μM (50,000 nM) [1]. The quantitative disparity in target engagement potency exceeds 25,000-fold (50,000 nM / 2 nM = 25,000). Although the Kd of TC13172 has not been explicitly reported in the same biophysical assay, its covalent mechanism and nanomolar cellular potency imply a kinetically driven, high-affinity interaction that is orders of magnitude stronger than that of MLKL-IN-1 [1].

MLKL Affinity Covalent Inhibitor Target Engagement

TC13172 vs. RIPK1 and RIPK3 Kinases: High Selectivity for MLKL Over Upstream Necrosome Components at 10 μM

In in vitro kinase activity assays using recombinant human RIPK1 and RIPK3, TC13172 at a concentration of 10 μM exhibited no detectable inhibition of either kinase's activity. This indicates a high degree of selectivity for the downstream effector MLKL over the closely related upstream kinases that regulate necrosome formation [1][2]. The selectivity window is at least 5,000-fold, calculated as the ratio of the concentration at which no kinase inhibition is observed (10,000 nM) to the cellular EC50 for MLKL inhibition (2 nM).

Kinase Selectivity Necrosome Off-Target Profiling

TC13172 vs. Uracil-Derived Next-Generation MLKL Inhibitors: 150-fold Higher Glutathione Reactivity Defines Covalent Probe Utility and In Vivo Limitations

A direct comparative study of the reaction kinetics with glutathione (GSH) revealed that TC13172 exhibits a significantly higher conjugation rate than the next-generation uracil-derived MLKL inhibitors 56 and 66. Specifically, the reaction rate of TC13172 with glutathione is more than 150-fold greater than that of compounds 56 and 66 [1]. This high electrophilicity is a direct consequence of the sulfone-containing covalent warhead that enables irreversible Cys-86 engagement, but it also predicts rapid GSH-mediated clearance in vivo, which may limit its systemic exposure.

Covalent Reactivity GSH Conjugation Pharmacokinetics

TC13172 Washout Persistence vs. Reversible Inhibitors: Covalent Target Engagement Confirmed by 48-fold EC50 Retention After Compound Removal

In a washout experiment using HT-29 cells, TC13172 (compound 15) demonstrated the hallmark of covalent target engagement. When cells were co-incubated with TC13172 without a washout step, the anti-necroptosis EC50 was 2.03 nM. In contrast, when cells were treated with TC13172, washed to remove unbound compound, and then challenged with the TSZ necroptosis stimulus, the EC50 shifted only modestly to 98.57 nM [1]. This 48.5-fold shift in potency confirms that a significant fraction of the compound remains irreversibly bound to MLKL after extracellular compound removal. A reversible inhibitor would be expected to exhibit a complete loss of activity (EC50 >10,000 nM) under identical washout conditions.

Covalent Inhibitor Washout Assay Target Engagement

TC13172 Species Selectivity: Potent Anti-Necroptosis Activity in Human Cells but Complete Inactivity in Mouse and Rat Cells at 5 μM

TC13172 exhibits pronounced species selectivity for human MLKL. In cellular assays, TC13172 potently inhibits TSZ-induced necroptosis in human HT-29 cells (EC50 = 2 nM) and protects RIP3-HeLa cells expressing wild-type human MLKL. However, at a concentration of 5 μM—which is 2,500-fold higher than the human cellular EC50—TC13172 showed no detectable anti-necroptosis activity in mouse embryonic fibroblasts (MEFs), mouse L929 cells, or rat L6 cells [1]. This species specificity is attributed to sequence differences in the MLKL pseudokinase domain, particularly around the Cys-86 covalent binding site, which is not conserved in rodents.

Species Selectivity Human-Specific Inhibitor Animal Model Selection

TC13172 (CAS 2093393-05-4) High-Impact Application Scenarios Based on Quantitative Differentiation Evidence


Definitive Target Validation of Human MLKL in Necroptosis Pathway Studies

TC13172, with its single-digit nanomolar anti-necroptosis EC50 (2 nM) and covalent engagement of Cys-86, serves as the gold-standard chemical probe for validating the role of human MLKL in any necroptosis-relevant biological context. Its >5,000-fold selectivity over RIPK1 and RIPK3 ensures that observed phenotypic rescue is specifically attributable to MLKL blockade rather than upstream pathway interference [1]. The compound's persistence after washout (EC50 shift from 2.03 nM to 98.57 nM) further enables 'pulse-chase' experiments to determine the duration of target occupancy required for functional protection, a key parameter in target validation [2]. Recommended experimental design: Pre-treat human cell lines (e.g., HT-29, Jurkat, or patient-derived cells) with TC13172 at 10-100 nM for 2 hours, then induce necroptosis with TSZ (TNF-α + Smac mimetic + Z-VAD-FMK) and measure cell viability after 24 hours. Include necrosulfonamide (NSA) at 500 nM as a comparative control to benchmark potency improvements.

Distinguishing Necroptosis from Pyroptosis and Ferroptosis in Cell Death Mechanism Studies

The high specificity of TC13172 for MLKL-dependent necroptosis makes it an essential tool for dissecting mixed cell death phenotypes. Unlike pan-caspase inhibitors (e.g., Z-VAD-FMK) or ferroptosis inhibitors (e.g., Ferrostatin-1), TC13172 selectively rescues necroptotic cell death without affecting pyroptosis or ferroptosis pathways [1]. In combination studies, researchers can co-treat cells with TC13172 (100 nM) and other pathway-specific inhibitors to quantify the fractional contribution of necroptosis to overall cell death in models of ischemia-reperfusion injury, neurodegeneration, or inflammatory disease. The absence of activity against RIPK1/RIPK3 kinases ensures that TC13172 does not inadvertently modulate the inflammatory cytokine production that can be RIPK1-dependent but necroptosis-independent, providing cleaner phenotypic deconvolution than upstream kinase inhibitors [2].

Covalent Probe Development and Chemoproteomic Target Engagement Assays

TC13172's well-defined covalent warhead (sulfone moiety) and validated binding site (Cys-86) make it an ideal scaffold for developing activity-based protein profiling (ABPP) probes to study MLKL engagement in complex proteomes [1]. The high GSH reactivity (>150-fold over next-generation uracil derivatives) can be exploited in vitro: researchers can use TC13172 as a competitive probe in competition-based ABPP assays to identify novel MLKL-binding small molecules or to quantify target occupancy of second-generation inhibitors [2]. Additionally, the availability of TC13172-NH-COOH, a PROTAC target protein ligand derived from TC13172, enables the construction of heterobifunctional degraders for targeted MLKL degradation, a strategy currently being explored for necroptosis-associated disease models [3]. For these applications, TC13172 should be procured at >98% purity to ensure reliable probe performance.

Human-Specific Necroptosis Studies in Patient-Derived Organoids and Xenograft Models

The species selectivity of TC13172 (>2,500-fold preference for human over rodent MLKL) is a critical differentiator for studies employing human-derived biological systems [1]. In patient-derived tumor organoids or intestinal organoids, TC13172 can be used to specifically interrogate human MLKL-dependent necroptosis without confounding effects from any residual murine stromal cells in co-culture systems. Similarly, in human tumor xenograft models in immunodeficient mice, TC13172 can be administered intratumorally or via osmotic minipump to assess the contribution of necroptosis to tumor growth and therapy response, knowing that the compound will not engage host mouse MLKL and thereby avoids potential host toxicity from blocking necroptosis in murine tissues [2]. Note that for systemic in vivo studies, the high GSH reactivity of TC13172 may limit plasma exposure; alternative formulations (e.g., nanoencapsulation) or local delivery routes are recommended to overcome rapid clearance [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for TC13172

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.